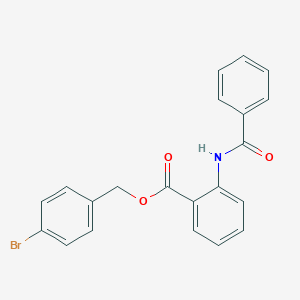

4-Bromobenzyl 2-(benzoylamino)benzoate

説明

4-Bromobenzyl 2-(benzoylamino)benzoate (CAS: 516466-80-1) is a benzoate ester derivative characterized by a 4-bromobenzyl group and a 2-(benzoylamino)benzoate moiety. This compound is synthesized via esterification reactions involving benzoylamino-substituted benzoic acid derivatives and 4-bromobenzyl alcohol, as inferred from analogous protocols for related esters .

特性

分子式 |

C21H16BrNO3 |

|---|---|

分子量 |

410.3 g/mol |

IUPAC名 |

(4-bromophenyl)methyl 2-benzamidobenzoate |

InChI |

InChI=1S/C21H16BrNO3/c22-17-12-10-15(11-13-17)14-26-21(25)18-8-4-5-9-19(18)23-20(24)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,24) |

InChIキー |

IIFGSRSPFHCBPT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Br |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Br |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Note: pKa values are reported only for select compounds in .

Key Observations:

Introduction of a cyanamido group in the acetamide derivative (compound 59 ) correlates with a higher pKa (6.878), suggesting stronger acidity compared to analogs with hydroxymethyl (pKa 5.208) or amino groups (pKa 5.411). This may enhance interactions with biological targets.

Ester Group Influence: Ethyl 4-(benzoylamino)benzoate lacks the bromine atom, resulting in lower molecular weight and reduced lipophilicity. This likely limits its utility in applications requiring halogen-mediated reactivity (e.g., Suzuki coupling).

Synthetic Pathways: 4-Bromobenzyl 2-(benzoylamino)benzoate and its analogs are typically synthesized via esterification or amidation reactions. For example, thiosemicarbazide derivatives (e.g., compound 3 ) are prepared via prolonged reflux with NaOH, a harsher condition than those required for ester formation.

Safety and Handling: While direct toxicological data for 4-bromobenzyl 2-(benzoylamino)benzoate is unavailable, related brominated compounds (e.g., 4-(bromomethyl)benzaldehyde ) require stringent safety measures, including eye/flush protocols and protective equipment. This suggests similar precautions are advisable for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。